molecular formula C4H4NNaO3S2 B13201594 Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate

Cat. No.: B13201594
M. Wt: 201.2 g/mol
InChI Key: YROMGGDHBKMQKI-UHFFFAOYSA-M
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Description

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid+NaOHSodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate+H2O\text{4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid+NaOH→Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfhydryl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonate
  • Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-thiolate
  • Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate is unique due to its specific sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to its sulfonate, thiolate, and carboxylate counterparts. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C4H4NNaO3S2

Molecular Weight

201.2 g/mol

IUPAC Name

sodium;4-methyl-2-oxo-3H-1,3-thiazole-5-sulfinate

InChI

InChI=1S/C4H5NO3S2.Na/c1-2-3(10(7)8)9-4(6)5-2;/h1H3,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

YROMGGDHBKMQKI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=O)N1)S(=O)[O-].[Na+]

Origin of Product

United States

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